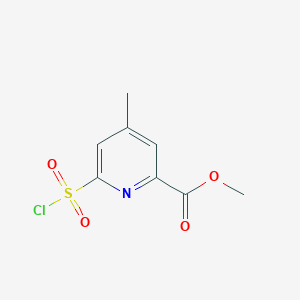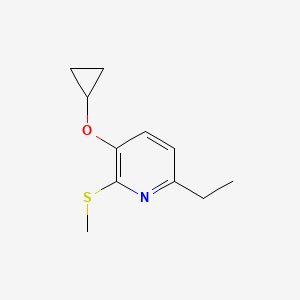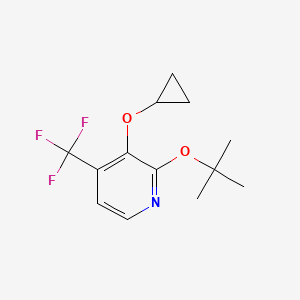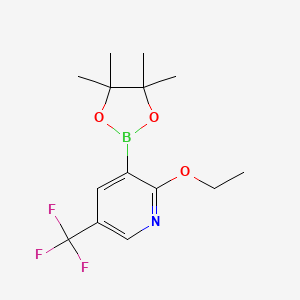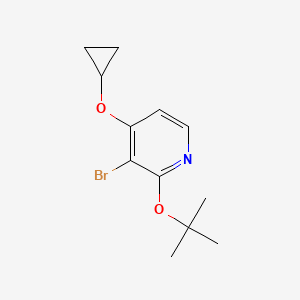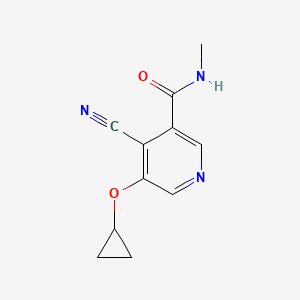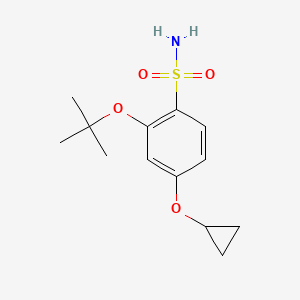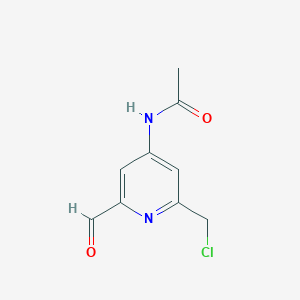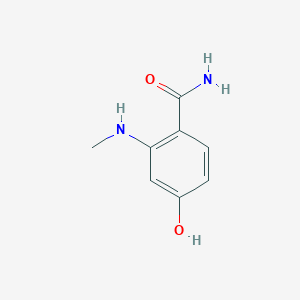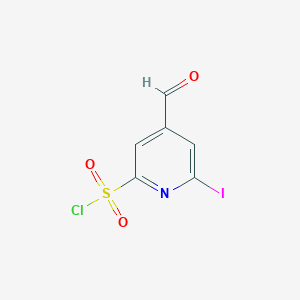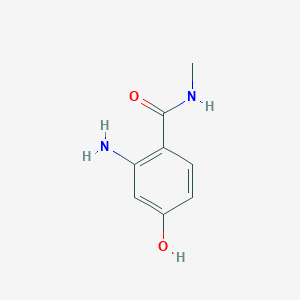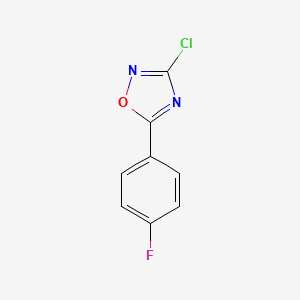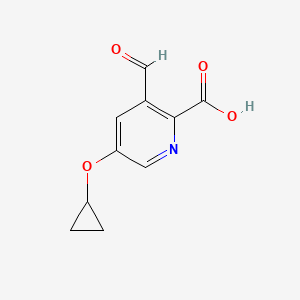
5-Cyclopropoxy-3-formylpicolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropoxy-3-formylpicolinic acid is an organic compound with the molecular formula C10H9NO4 and a molecular weight of 207.18 g/mol It is a derivative of picolinic acid, featuring a cyclopropoxy group at the 5-position and a formyl group at the 3-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-3-formylpicolinic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, followed by formylation. The reaction conditions typically involve the use of cyclopropyl bromide and a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The formylation step can be carried out using formic acid or a formylating agent such as N,N-dimethylformamide dimethyl acetal.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 5-Cyclopropoxy-3-formylpicolinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 5-Cyclopropoxy-3-carboxypicolinic acid.
Reduction: 5-Cyclopropoxy-3-hydroxymethylpicolinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Cyclopropoxy-3-formylpicolinic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-Cyclopropoxy-3-formylpicolinic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyclopropoxy group may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their function. The exact pathways and targets involved would depend on the specific biological context and the nature of the interactions.
類似化合物との比較
3-Cyclopropoxy-5-formylpicolinic acid: Similar structure but with different substitution pattern.
5-Formylpicolinic acid: Lacks the cyclopropoxy group, making it less sterically hindered.
5-Cyclopropoxy-2-pyridinecarboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl group.
Uniqueness: 5-Cyclopropoxy-3-formylpicolinic acid is unique due to the presence of both the cyclopropoxy and formyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
特性
分子式 |
C10H9NO4 |
|---|---|
分子量 |
207.18 g/mol |
IUPAC名 |
5-cyclopropyloxy-3-formylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO4/c12-5-6-3-8(15-7-1-2-7)4-11-9(6)10(13)14/h3-5,7H,1-2H2,(H,13,14) |
InChIキー |
PTVADEVNNHNGHH-UHFFFAOYSA-N |
正規SMILES |
C1CC1OC2=CC(=C(N=C2)C(=O)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Methoxycarbonyl)-5-nitrophenyl]acetic acid](/img/structure/B14842113.png)
